molecular formula C14H8N4O2 B14664923 3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 50743-55-0

3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one

Katalognummer: B14664923
CAS-Nummer: 50743-55-0
Molekulargewicht: 264.24 g/mol
InChI-Schlüssel: LBIIFWPYHLLIRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound that features a tetrazole ring fused with a naphthopyranone structure. This compound is part of a broader class of heterocyclic compounds known for their diverse applications in medicinal chemistry, materials science, and industrial processes. The tetrazole ring, in particular, is notable for its stability and ability to participate in a variety of chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a naphthopyranone derivative with a tetrazole precursor under controlled conditions. The reaction often requires the use of solvents like acetonitrile and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and energy-efficient methods, are increasingly being adopted in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Wissenschaftliche Forschungsanwendungen

3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one is unique due to the combination of the tetrazole and naphthopyranone structures, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a broader range of reactions and applications compared to its individual components .

Eigenschaften

CAS-Nummer

50743-55-0

Molekularformel

C14H8N4O2

Molekulargewicht

264.24 g/mol

IUPAC-Name

3-(2H-tetrazol-5-yl)benzo[h]chromen-4-one

InChI

InChI=1S/C14H8N4O2/c19-12-10-6-5-8-3-1-2-4-9(8)13(10)20-7-11(12)14-15-17-18-16-14/h1-7H,(H,15,16,17,18)

InChI-Schlüssel

LBIIFWPYHLLIRW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2OC=C(C3=O)C4=NNN=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.